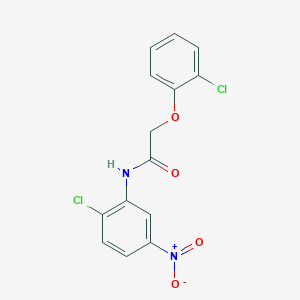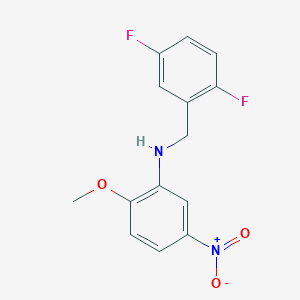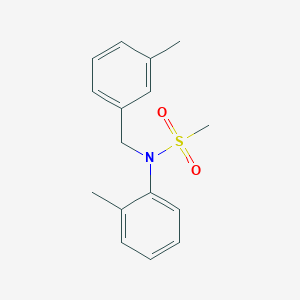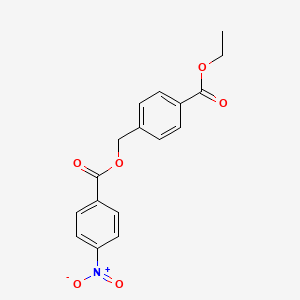![molecular formula C13H12N2O4S B5695965 3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid, commonly known as PMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
PMSBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PMSBA has been shown to exhibit anticancer, antiviral, and antibacterial activities. PMSBA has also been used as a ligand for the development of metal-organic frameworks (MOFs) and as a catalyst for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of PMSBA is not fully understood. However, it is believed that PMSBA exerts its biological activity by inhibiting the activity of enzymes that are involved in various cellular processes. For example, PMSBA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
PMSBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PMSBA exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. PMSBA has also been shown to inhibit the replication of various viruses, including HIV-1 and HCV. In addition, PMSBA has been shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus.
Avantages Et Limitations Des Expériences En Laboratoire
PMSBA has several advantages for lab experiments, including its high purity and stability. However, PMSBA is also known to be highly insoluble in water, which can limit its solubility in various biological assays. In addition, PMSBA is known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on PMSBA. One potential direction is the development of PMSBA-based MOFs for various applications, including gas storage and separation. Another potential direction is the development of PMSBA-based prodrugs for the treatment of various diseases, including cancer and viral infections. Furthermore, the mechanism of action of PMSBA and its effects on various cellular processes need to be further elucidated to fully understand its potential applications.
Méthodes De Synthèse
PMSBA can be synthesized using various methods, including the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain PMSBA with high purity. Other methods, such as the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonamide, have also been reported.
Propriétés
IUPAC Name |
3-(pyridin-4-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-2-1-3-12(8-11)20(18,19)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBPXOJMSQWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)




![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)


![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
